molecular formula C10H16O2 B14168542 3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl- CAS No. 4349-37-5

3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-

Cat. No.: B14168542
CAS No.: 4349-37-5
M. Wt: 168.23 g/mol
InChI Key: ITZMIGUWAHPPCU-UHFFFAOYSA-N
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Description

3-Oxabicyclo[321]octan-2-one, 1,4,4-trimethyl- is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl- can be achieved through several methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing the efficient construction of the compound with a wide substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxabicyclo[3.2.1]octane derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[321]octan-2-one, 1,4,4-trimethyl- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

4349-37-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,4,4-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,6-7)8(11)12-9/h7H,4-6H2,1-3H3

InChI Key

ITZMIGUWAHPPCU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C(=O)O1)C)C

Origin of Product

United States

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